2-fluoro-2,2-dinitroethyl 3-bromo-4-methoxybenzenesulfonate
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Overview
Description
2-fluoro-2,2-dinitroethyl 3-bromo-4-methoxybenzenesulfonate is a complex organic compound with the molecular formula C9H8BrFN2O8S It is characterized by the presence of multiple functional groups, including a fluoro group, dinitroethyl group, bromo group, methoxy group, and a benzenesulfonate group
Preparation Methods
The synthesis of 2-fluoro-2,2-dinitroethyl 3-bromo-4-methoxybenzenesulfonate involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route generally includes the following steps:
Preparation of 3-bromo-4-methoxybenzenesulfonyl chloride: This intermediate can be synthesized by reacting 3-bromo-4-methoxybenzenesulfonic acid with thionyl chloride.
Formation of 2-fluoro-2,2-dinitroethanol: This compound can be prepared by nitration of 2-fluoroethanol using a mixture of nitric acid and sulfuric acid.
Esterification Reaction: The final step involves the esterification of 2-fluoro-2,2-dinitroethanol with 3-bromo-4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-fluoro-2,2-dinitroethyl 3-bromo-4-methoxybenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-fluoro-2,2-dinitroethyl 3-bromo-4-methoxybenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-2,2-dinitroethyl 3-bromo-4-methoxybenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-fluoro-2,2-dinitroethyl 3-bromo-4-methoxybenzenesulfonate include:
4-bromo-2-fluoro-1-nitrobenzene: This compound shares the bromo and fluoro groups but lacks the dinitroethyl and methoxy groups.
2-fluoro-2,2-dinitroethyl 4-methoxybenzenesulfonate: Similar structure but without the bromo group.
3-bromo-4-methoxybenzenesulfonic acid: Contains the bromo and methoxy groups but lacks the fluoro and dinitroethyl groups.
Properties
IUPAC Name |
(2-fluoro-2,2-dinitroethyl) 3-bromo-4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2O8S/c1-20-8-3-2-6(4-7(8)10)22(18,19)21-5-9(11,12(14)15)13(16)17/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWHPXILLGRDTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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